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Application Note: LC-MS Method for Detecting ¹³C₅,d₁-α-Ketoisovalerate Metabolites

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Compound of Interest		
Compound Name:	Sodium 3-methyl-2-oxobutanoate-	
Compound Name:	13C5,d1	
Cat. No.:	B1141287	Get Quote

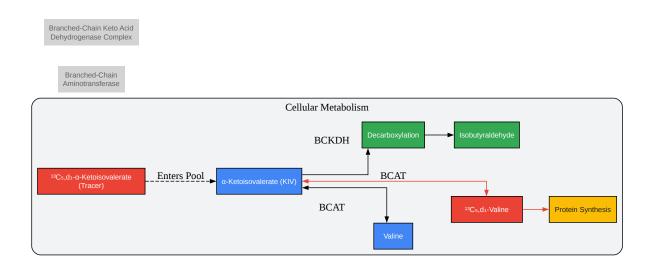
Audience: Researchers, scientists, and drug development professionals.

Introduction Stable isotope tracing is a powerful technique used to elucidate metabolic pathways and quantify metabolic fluxes within biological systems. [1] By introducing a labeled substrate, researchers can track the incorporation of the isotope into downstream metabolites, providing a dynamic view of cellular metabolism. [2] α -Ketoisovalerate (KIV) is a branched-chain keto acid (BCKA) that serves as a key intermediate in the metabolism of the essential amino acid valine. [3][4] Elevated levels of BCKAs are associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD). [4] This application note provides a detailed protocol for utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to trace the metabolic fate of ${}^{13}C_5$, d_1 - α -ketoisovalerate in cell culture.

Principle This method employs a stable isotope-labeled tracer, ¹³C₅,d₁-α-ketoisovalerate, which is introduced into a biological system (e.g., cell culture). The labeled KIV is taken up by the cells and metabolized. Through transamination, it can be converted into ¹³C₅,d₁-valine, which can then be incorporated into proteins or other metabolic pathways. By tracking the mass shift corresponding to the heavy isotopes, LC-MS can specifically detect and quantify the labeled metabolites against the background of their unlabeled, endogenous counterparts. This allows for the precise measurement of metabolic flux through the valine pathway. The workflow involves cell labeling, metabolite extraction, chromatographic separation via HPLC, and detection using tandem mass spectrometry (MS/MS).



Metabolic Pathway of α-Ketoisovalerate



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Caption: Metabolic fate of ${}^{13}C_5$, d_1 - α -ketoisovalerate tracer.

Experimental Protocols Cell Culture and Isotope Labeling

This protocol is a general guideline and should be adapted for specific cell lines and experimental conditions.

Materials:

- Cell line of interest (e.g., HepG2, HEK293)
- Complete growth medium (e.g., DMEM, RPMI-1640)



- Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- ¹³C₅,d¹-α-ketoisovalerate (custom synthesis or commercial source)
- 6-well or 12-well cell culture plates

Procedure:

- Cell Seeding: Seed cells in culture plates at a density that will result in ~80% confluency at the time of metabolite extraction. Allow cells to adhere and grow for 24 hours.
- Preparation of Labeling Medium: Prepare the experimental medium by supplementing base medium (lacking endogenous valine for optimal tracing) with a known concentration of ¹³C₅,d₁-α-ketoisovalerate (e.g., 100-200 μM).
- Labeling:
 - Aspirate the standard growth medium from the cells.
 - Gently wash the cells twice with pre-warmed sterile PBS to remove residual medium.
 - Add the prepared labeling medium to the cells.
 - Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of metabolite labeling.

Metabolite Extraction

This protocol uses cold methanol precipitation, a simple and effective method for quenching metabolism and extracting polar metabolites.[5][6]

Materials:

- Ice-cold 80% Methanol (HPLC grade) in water
- Cell scraper



- Microcentrifuge tubes
- Centrifuge capable of 4°C and >15,000 x g

Procedure:

- Quenching and Extraction:
 - Place the cell culture plate on ice.
 - Aspirate the labeling medium.
 - Immediately add 1 mL of ice-cold 80% methanol to each well.[6]
 - Scrape the cells and transfer the entire cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
- Protein Precipitation: Incubate the tubes at -80°C for at least 30 minutes to facilitate protein precipitation.[6]
- Centrifugation: Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[6]
- Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube. Avoid disturbing the pellet.
- Sample Preparation for Analysis: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until LC-MS analysis.

LC-MS/MS Analysis

Reconstitution:

- Reconstitute the dried extracts in a suitable volume (e.g., 50-100 μL) of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.



• Transfer the clear supernatant to LC-MS vials for analysis.

Instrumentation:

- HPLC System: Agilent 1290 Infinity II or equivalent.
- Mass Spectrometer: Agilent 6495C Triple Quadrupole MS or equivalent Q-TOF instrument.
 [3][5]

Chromatographic Conditions: A method adapted from a published protocol for branched-chain keto acids is presented below.[3][5]

Parameter	Condition
Column	Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 μm[3][5]
Mobile Phase A	10 mM Ammonium Acetate in Water[3][5]
Mobile Phase B	Acetonitrile[3][5]
Gradient	0-1 min (2% B), 1-5 min (2-98% B), 5-7 min (98% B), 7.1-10 min (2% B)
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	2 μL

Mass Spectrometry Conditions (Negative Ion Mode for KIV):



Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative
Gas Temperature	300°C
Gas Flow	14 L/min
Nebulizer	35 psi
Sheath Gas Temp	350°C
Sheath Gas Flow	11 L/min
Capillary Voltage	3500 V

Multiple Reaction Monitoring (MRM) Transitions: The following table lists the theoretical m/z for precursor and product ions. These should be empirically optimized on the specific instrument used.

Analyte	Precursor Ion [M- H] ⁻	Product Ion (Qualifier)	Collision Energy (eV)
α-Ketoisovalerate (Endogenous)	115.0	71.0 (C ₃ H ₃ O ₂) ⁻	10
¹³ C ₅ ,d ₁ -α- Ketoisovalerate	121.1	75.0 (¹³C₃H₂O₂)⁻	10
Valine (Endogenous) [M+H] ⁺	118.1	72.1 (C ₄ H ₈ N) ⁺	15
¹³ C ₅ ,d ₁ -Valine [M+H] ⁺	124.1	78.1 (¹³C₄H⁊DN)+	15
(Note: Valine analysis requires a separate run in positive ion mode or use of a polarity-switching method.)			



Data and Results Method Performance

The performance of the analytical method should be validated. The table below shows typical performance characteristics for the analysis of unlabeled BCKAs.[3][5]

Parameter	α-Ketoisovalerate (KIV)	Reference
Linearity Range	0.1 - 100 μmol/L	[3]
Correlation Coefficient (R²)	> 0.998	[3]
Limit of Quantitation (LOQ)	Serum: 0.06 - 0.23 μmol/L[3][5]	[3][5]
Muscle: 0.09 - 0.27 nmol/g[3] [5]	[3][5]	
Recovery	78.4% - 114.3%	[3][5]
Precision (RSD%)	< 9.7%	[3][5]

Representative Data Analysis

Data should be analyzed using appropriate software (e.g., Agilent MassHunter) to integrate peak areas for both the labeled (M+6 for KIV) and unlabeled (M+0) forms of each metabolite. The fractional enrichment or isotopic labeling can then be calculated.

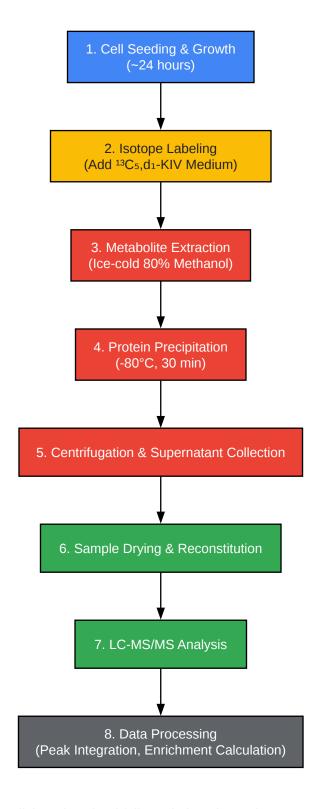
Fractional Enrichment (%) = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] x 100



Time Point	Metabolite	Unlabeled Peak Area (M+0)	Labeled Peak Area (M+6)	Fractional Enrichment (%)
1 hour	α- Ketoisovalerate	1.5 x 10 ⁵	8.2 x 10 ⁶	98.2
Valine	4.8 x 10 ⁶	1.1 x 10 ⁵	2.2	
8 hours	α- Ketoisovalerate	1.2 x 10 ⁵	8.5 x 10 ⁶	98.6
Valine	3.1 x 10 ⁶	2.9 x 10 ⁶	48.3	

Experimental Workflow Diagram





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